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molecular formula C16H13Cl2N5OS B023545 N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide CAS No. 302964-08-5

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

Cat. No. B023545
M. Wt: 394.3 g/mol
InChI Key: LMXUWARKUIELGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145406B2

Procedure details

Take 12 ml of acetonitrile in RB flask and charge 1 g of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Formula I), 1.98 g of 1-(2-Hydroxyethyl)piperazine (Formula II), 1.28 g of triethyl amine and 1.02 g of TBAB. Stir the reaction mass for 10-15 min at 30-35° C. Heat the reaction mixture to 75-80° C. and stir for 20-24 h. Check for the completion of reaction with Thin Layer Chromatography (TLC). Charge 4 mL of water slowly and stir the reaction mass for 30-45 mins at 75° C. Cool the reaction mass to 30-35° C. and stir for 2-3 hrs. Filter the reaction mass and wash with acetonitrile and water mixture (1:1). Dry the material to get 1.15 g of crystalline Dasatinib monohydrate.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
1.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.Cl[C:5]1[N:10]=[C:9]([CH3:11])[N:8]=[C:7]([NH:12][C:13]2[S:14][C:15]([C:18]([NH:20][C:21]3[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:28])=[O:19])=[CH:16][N:17]=2)[CH:6]=1.[OH:29][CH2:30][CH2:31][N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1.C(N(CC)CC)C>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].O>[CH3:27][C:26]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:28])[C:21]=1[NH:20][C:18]([C:15]1[S:14][C:13]([NH:12][C:7]2[CH:6]=[C:5]([N:35]3[CH2:36][CH2:37][N:32]([CH2:31][CH2:30][OH:29])[CH2:33][CH2:34]3)[N:10]=[C:9]([CH3:11])[N:8]=2)=[N:17][CH:16]=1)=[O:19].[OH2:19] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C)NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
Name
Quantity
1.98 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
1.28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.02 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stir the reaction mass for 10-15 min at 30-35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture to 75-80° C.
STIRRING
Type
STIRRING
Details
stir for 20-24 h
Duration
22 (± 2) h
CUSTOM
Type
CUSTOM
Details
Check for the completion of reaction with Thin Layer Chromatography (TLC)
STIRRING
Type
STIRRING
Details
stir the reaction mass for 30-45 mins at 75° C
Duration
37.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mass to 30-35° C.
STIRRING
Type
STIRRING
Details
stir for 2-3 hrs
Duration
2.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mass
WASH
Type
WASH
Details
wash with acetonitrile and water mixture (1:1)
CUSTOM
Type
CUSTOM
Details
Dry the material

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)N4CCN(CC4)CCO)C.O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 179.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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